4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of fatty acid binding protein 4 (FABP4), which has been linked to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases.
作用機序
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide works by inhibiting FABP4, a cytosolic protein that plays a crucial role in lipid metabolism and inflammation. FABP4 binds to and transports fatty acids to various cellular compartments, including the nucleus, where it activates pro-inflammatory signaling pathways. By inhibiting FABP4, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide reduces the transport of fatty acids into the nucleus, thereby reducing inflammation and improving metabolic function.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have several biochemical and physiological effects, including improving insulin sensitivity, reducing adiposity, and lowering plasma triglyceride levels. It has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for FABP4, making it a useful tool for studying the role of FABP4 in various metabolic disorders. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, including its potential therapeutic applications in various metabolic disorders, its mechanism of action, and its safety and toxicity profiles. Further studies are needed to determine the optimal dosage and administration of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for therapeutic use and to investigate its long-term effects on metabolic function and cardiovascular health. Additionally, the development of more potent and selective FABP4 inhibitors may lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.
合成法
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves several steps, including the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with N-(m-tolyl)butanamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then purified using column chromatography to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in high yield and purity.
科学的研究の応用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce adiposity, and lower plasma triglyceride levels in animal models of obesity and diabetes. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-23-16)14-7-4-10-22-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXUNRYKGYQHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。